(S)-alpha-(4-Thiazolylmethyl)-proline-HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

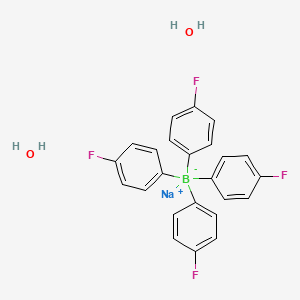

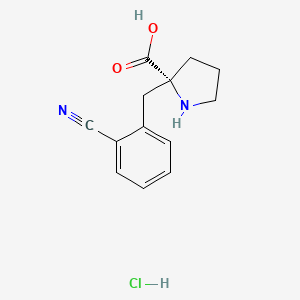

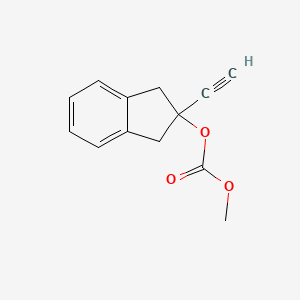

(S)-alpha-(4-Thiazolylmethyl)-proline-HCl is a useful research compound. Its molecular formula is C9H13ClN2O2S and its molecular weight is 248.73 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 248.0386265 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Angiotensin Converting Enzyme Inhibition : A study by Alexandrou and Liakopoulou-Kyriakides (1990) explored the inhibition of angiotensin converting enzyme by L-alanyl-4 or 5-substituted L-prolines, including compounds similar to (S)-alpha-(4-Thiazolylmethyl)-proline-HCl. Their research found that certain derivatives competitively inhibit angiotensin converting enzyme, which is significant for understanding cardiovascular diseases and developing therapeutic agents (Alexandrou & Liakopoulou-Kyriakides, 1990).

Role in Prolyl 4-Hydroxylase Activity : Pihlajaniemi et al. (1987) and Helaakoski et al. (1989) studied the molecular cloning of the beta and alpha subunits of human prolyl 4-hydroxylase, respectively. These studies are relevant because prolyl 4-hydroxylase plays a crucial role in the hydroxylation of proline residues in collagen, a process essential for the structural integrity of collagenous tissues (Pihlajaniemi et al., 1987), (Helaakoski et al., 1989).

Polyproline Conformation : Lin, Chang, and Horng (2014) investigated the impact of 4-thiaproline, a compound related to this compound, on polyproline conformation. Their study provides insights into how modifications to proline can affect protein structure, which is critical in understanding protein folding and function (Lin, Chang, & Horng, 2014).

Conformational Preferences in Amino Acids : Choudhary, Pua, and Raines (2011) explored the quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides. Understanding these conformational preferences is vital for predicting how amino acid modifications can influence protein structure and function (Choudhary, Pua, & Raines, 2011).

Bioincorporation in Proteins : Budisa et al. (1998) demonstrated the residue-specific bioincorporation of thiaproline, a proline analog, into proteins. This study is relevant for understanding how non-natural amino acids can be incorporated into proteins, potentially leading to novel therapeutic and diagnostic tools (Budisa et al., 1998).

cis/trans Isomerization of Proline Analogues : Kern, Schutkowski, and Drakenberg (1997) investigated the rotational barriers of cis/trans isomerization of different proline analogues. This study is significant in understanding the dynamics of protein folding and stability (Kern, Schutkowski, & Drakenberg, 1997).

Hydroxylation of Proline-Rich Peptides : Hieta and Myllyharju (2002) characterized a prolyl 4-hydroxylase from Arabidopsis thaliana and its effectiveness in hydroxylating proline-rich peptides. This research contributes to our understanding of post-translational modifications in both plants and animals (Hieta & Myllyharju, 2002).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include this compound, have been found to be biologically active and can interact with a variety of targets . These targets can include enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they can inhibit or activate enzymes, block or stimulate receptors, and interfere with or enhance the function of other proteins .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways . These can include pathways involved in inflammation, pain perception, microbial growth, viral replication, fluid balance, nerve signal transmission, and tumor growth .

Pharmacokinetics

Thiazole derivatives are known to have diverse solubility properties, which can influence their bioavailability . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to have a variety of biological activities . These can include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action of many chemical compounds, including thiazole derivatives . These factors can include temperature, pH, presence of other chemicals, and biological factors such as the presence of specific enzymes or proteins .

Propiedades

IUPAC Name |

(2S)-2-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c12-8(13)9(2-1-3-11-9)4-7-5-14-6-10-7;/h5-6,11H,1-4H2,(H,12,13);1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGPCCFOUUMYSR-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CSC=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CSC=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)

![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)

![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)